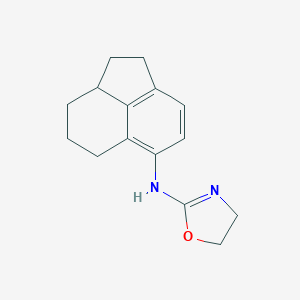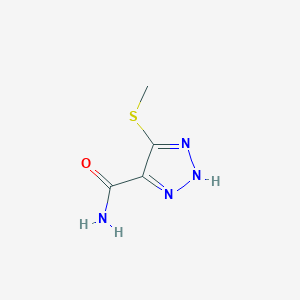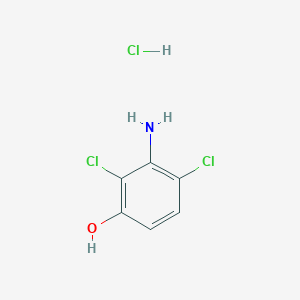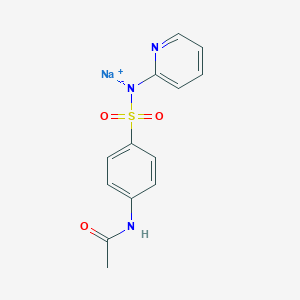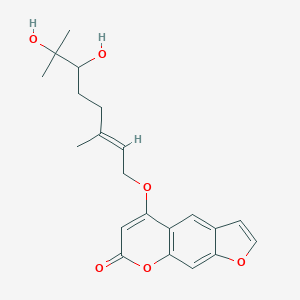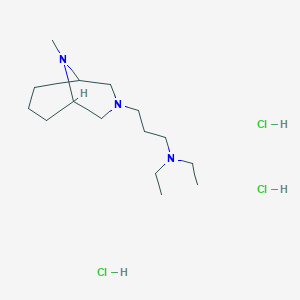
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMAP or DMF. This compound is a tertiary amine that is used as a catalyst in various chemical reactions. The unique structure of DMAP makes it an effective catalyst for a wide range of chemical reactions. In
Mecanismo De Acción
DMAP catalyzes reactions by acting as a nucleophilic catalyst. It forms a complex with the substrate and helps to activate it towards the reaction. The amine group of DMAP acts as a Lewis base and coordinates with the substrate. The nitrogen lone pair of electrons helps to stabilize the intermediate and facilitate the reaction.
Efectos Bioquímicos Y Fisiológicos
DMAP has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. It is only used in chemical reactions in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMAP as a catalyst are that it is a highly effective catalyst for a wide range of chemical reactions. It is also relatively inexpensive and easy to obtain. The limitations of using DMAP are that it is toxic and should be handled with care. It can also be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Direcciones Futuras
There are several future directions for the use of DMAP in scientific research. One direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its use in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the development of new catalysts based on the structure of DMAP. These catalysts could have improved selectivity and efficiency in chemical reactions.
Métodos De Síntesis
DMAP is synthesized from 3,9-diazabicyclo(3.3.1)nonane and 3-(diethylamino)propyl chloride. The reaction takes place in the presence of triethylamine and is catalyzed by acetic anhydride. The product is then purified by recrystallization to obtain the trihydrochloride salt.
Aplicaciones Científicas De Investigación
DMAP is widely used in scientific research as a catalyst in various chemical reactions. It is commonly used in the synthesis of esters, amides, and lactams. DMAP is also used in the synthesis of pharmaceuticals and agrochemicals. It has been shown to be an effective catalyst for the acylation of amines, alcohols, and carboxylic acids.
Propiedades
Número CAS |
101607-37-8 |
|---|---|
Nombre del producto |
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride |
Fórmula molecular |
C15H34Cl3N3 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
Clave InChI |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
SMILES canónico |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Sinónimos |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



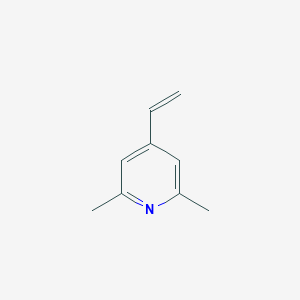
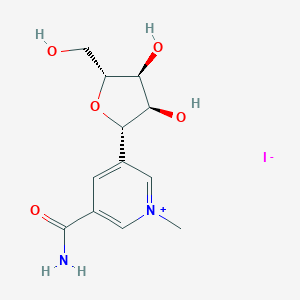
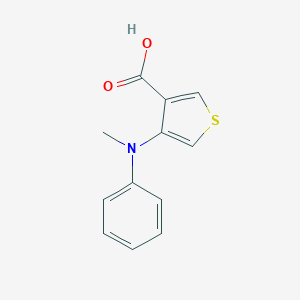
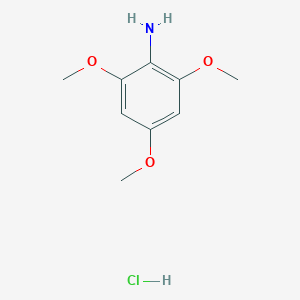
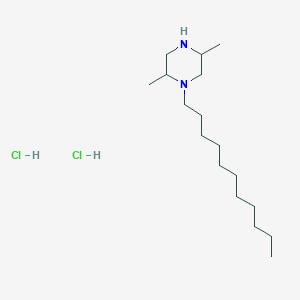
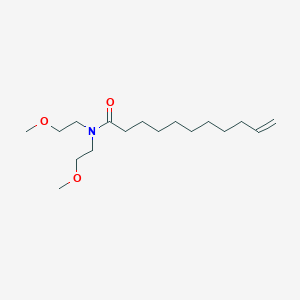
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
